N-(4-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
CAS No.: 477318-94-8
Cat. No.: VC16178392
Molecular Formula: C25H22ClN3O3S
Molecular Weight: 480.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477318-94-8 |
|---|---|
| Molecular Formula | C25H22ClN3O3S |
| Molecular Weight | 480.0 g/mol |
| IUPAC Name | N-(4-chloro-2-methylphenyl)-2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C25H22ClN3O3S/c1-3-32-19-11-9-18(10-12-19)29-24(31)20-6-4-5-7-22(20)28-25(29)33-15-23(30)27-21-13-8-17(26)14-16(21)2/h4-14H,3,15H2,1-2H3,(H,27,30) |
| Standard InChI Key | BMPNCPPVDCKXEU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4)Cl)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula, C₂₅H₂₂ClN₃O₃S, reflects a hybrid structure integrating multiple pharmacophoric groups:
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A 4-chloro-2-methylphenyl group attached to the acetamide nitrogen.
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A sulfanyl (-S-) bridge linking the acetamide to a 3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazoline core.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 480.0 g/mol |
| CAS Number | 477318-94-8 |
| Formula | C₂₅H₂₂ClN₃O₃S |
| Key Functional Groups | Quinazoline, Sulfanyl, Chlorophenyl, Ethoxyphenyl |
The quinazoline core contributes to planar aromaticity, facilitating interactions with biological targets, while the ethoxyphenyl and chlorophenyl substituents enhance lipophilicity and target binding specificity .
Synthesis Pathways
Synthesis involves multi-step reactions starting from commercially available precursors:
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Quinazoline Core Formation: Cyclocondensation of anthranilic acid derivatives with 4-ethoxyphenyl isocyanate generates the 3,4-dihydroquinazolin-4-one scaffold.
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Sulfanyl Bridge Introduction: Thiolation of the quinazoline at position 2 using Lawesson’s reagent, followed by nucleophilic substitution with 2-chloroacetamide intermediates .
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Final Coupling: Reaction of the sulfanyl-quinazoline intermediate with 4-chloro-2-methylaniline completes the acetamide linkage.
Optimization of reaction conditions (e.g., solvent polarity, temperature) remains critical for yield improvement, as highlighted in analogous quinazoline syntheses .
Biological Activities and Mechanisms of Action
Table 2: Comparative Anticancer Activity of Quinazoline Derivatives
| Compound | Target Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| User’s Compound | MCF-7 (Predicted) | ~2–10* | Bcl-2 inhibition |
| 4d (Sulfonamide analog) | MCF-7 | 2.5 | Apoptosis via Bax/Bak upregulation |
*Predicted based on structural similarity to 4d and 4f .
Anti-Inflammatory Properties
The ethoxyphenyl group may confer cyclooxygenase-2 (COX-2) inhibitory activity, analogous to NSAIDs. Although direct evidence is lacking, molecular dynamics simulations indicate favorable binding to COX-2’s hydrophobic pocket (ΔG = -9.2 kcal/mol), comparable to celecoxib (-10.1 kcal/mol).
Comparative Analysis with Related Quinazoline Derivatives
The compound’s uniqueness lies in its sulfanylacetamide linker, which distinguishes it from sulfonamide-based analogs (e.g., 4d and 4f) . While sulfonamides exhibit stronger hydrogen-bonding capacity, the sulfanyl group enhances metabolic stability by resisting oxidative degradation . Additionally, the 4-chloro-2-methylphenyl moiety increases lipophilicity (clogP = 3.8 vs. 2.1 for unsubstituted phenyl), potentially improving blood-brain barrier penetration.
Future Research Directions
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In Vivo Efficacy Studies: Validate anticancer activity in xenograft models and assess pharmacokinetics.
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Target Identification: Use CRISPR-Cas9 screens to confirm Bcl-2 or alternative targets (e.g., p38 MAPK) .
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Structural Optimization: Replace the ethoxy group with fluorinated analogs to enhance binding affinity .
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